molecular formula C7H14N4 B13150522 2-(3-Methylbutyl)-2H-1,2,3-triazol-4-amine

2-(3-Methylbutyl)-2H-1,2,3-triazol-4-amine

Cat. No.: B13150522
M. Wt: 154.21 g/mol
InChI Key: PKGAPKOITHUYSQ-UHFFFAOYSA-N
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Description

2-(3-Methylbutyl)-2H-1,2,3-triazol-4-amine is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 3-methylbutyl group attached to the triazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylbutyl)-2H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for synthesizing triazole derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylbutyl)-2H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring into other functional groups.

    Substitution: The triazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

2-(3-Methylbutyl)-2H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used as a probe to study biological processes involving triazole derivatives.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(3-Methylbutyl)-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The presence of the 3-methylbutyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: The parent compound without the 3-methylbutyl group.

    4-Amino-1,2,3-triazole: A similar compound with an amino group at the 4-position.

    2-(2-Phenylethyl)-2H-1,2,3-triazol-4-amine: A derivative with a phenylethyl group instead of a 3-methylbutyl group.

Uniqueness

2-(3-Methylbutyl)-2H-1,2,3-triazol-4-amine is unique due to the presence of the 3-methylbutyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

2-(3-methylbutyl)triazol-4-amine

InChI

InChI=1S/C7H14N4/c1-6(2)3-4-11-9-5-7(8)10-11/h5-6H,3-4H2,1-2H3,(H2,8,10)

InChI Key

PKGAPKOITHUYSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1N=CC(=N1)N

Origin of Product

United States

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